Ethyl 4-(2-methyl-3-nitrobenzoyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-methyl-3-nitrobenzoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H19N3O5. Piperazine and its derivatives, including this compound, show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives, such as Ethyl 4-(2-methyl-3-nitrobenzoyl)piperazine-1-carboxylate, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Potential Analgesic
The compound has been studied for its potential analgesic effects. The pharmacological tests carried out on the model of a carrageenan edema showed that the screening dose of 20 mg/kg of 1-ethyl-substituted ester and the orthorhombic form of its analog unsubstituted in position 1 exhibited weak anti-inflammatory and moderate analgesic effects .
Antimicrobial Properties
Antioxidant Properties
Anti-inflammatory Activity
The triazole-pyrimidine hybrid of the compound has been studied for its neuroprotection and anti-inflammatory activity on human microglia and neuronal cell model .
Anti-Gastric Cancer Activity
The compound has been evaluated for its anti-gastric cancer activity. Three human gastric cancer cells (SGC-790, MKN-4, and MKN45) were determined using the MTT [3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide] assay .
Future Directions
The future directions for research on Ethyl 4-(2-methyl-3-nitrobenzoyl)piperazine-1-carboxylate and similar compounds could include further exploration of their synthesis methods, investigation of their molecular structure, study of their chemical reactions, elucidation of their mechanism of action, determination of their physical and chemical properties, assessment of their safety and hazards, and exploration of their potential applications in pharmaceuticals and other industries .
properties
IUPAC Name |
ethyl 4-(2-methyl-3-nitrobenzoyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-3-23-15(20)17-9-7-16(8-10-17)14(19)12-5-4-6-13(11(12)2)18(21)22/h4-6H,3,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODRKQYGBCFWFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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